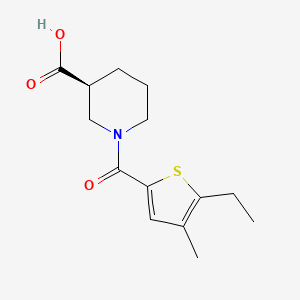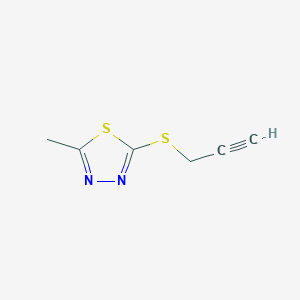
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid, also known as EMPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid selectively inhibits SGLT2, which is responsible for the reabsorption of glucose in the kidney. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, leading to a reduction in blood glucose levels. This compound also promotes the excretion of sodium in the urine, which leads to a reduction in blood pressure.
Biochemical and Physiological Effects
This compound has been shown to reduce blood glucose levels, body weight, and blood pressure in animal models of diabetes and obesity. This compound has also been shown to improve insulin sensitivity and reduce inflammation in these models. In clinical trials, this compound has been shown to reduce the risk of cardiovascular events and renal failure in patients with type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its selectivity for SGLT2, its ability to reduce blood glucose levels, body weight, and blood pressure, and its potential therapeutic applications in the treatment of diabetes and obesity. However, this compound also has limitations, including its relatively low yield in synthesis and its potential toxicity in high doses.
Zukünftige Richtungen
For (3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid research include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases, and the investigation of its long-term safety and efficacy in clinical trials. Additionally, the combination of this compound with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid can be synthesized using various methods, including the reaction between 2-ethyl-4-methylthiophene-3-carboxylic acid and N-Boc-piperidine-3-carboxylic acid, followed by deprotection of the Boc group. Another method involves the reaction between 2-ethyl-4-methylthiophene-3-carboxylic acid and N-protected piperidine-3-carboxylic acid, followed by deprotection of the protecting group. The yield of this compound using these methods ranges from 30% to 60%.
Wissenschaftliche Forschungsanwendungen
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. This compound is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidney. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, leading to a reduction in blood glucose levels. This compound has also been shown to reduce body weight and improve insulin sensitivity in animal models of diabetes and obesity.
Eigenschaften
IUPAC Name |
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-11-9(2)7-12(19-11)13(16)15-6-4-5-10(8-15)14(17)18/h7,10H,3-6,8H2,1-2H3,(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFOHDFDTVEGMM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCC(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC[C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)





